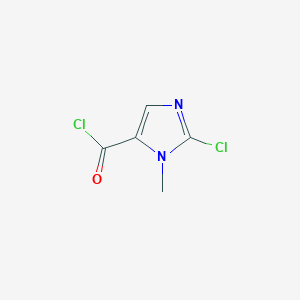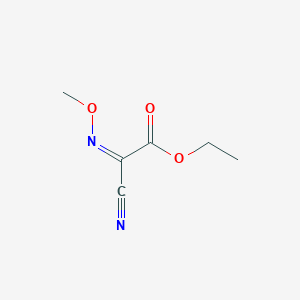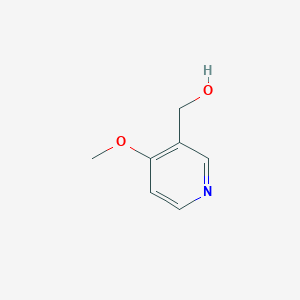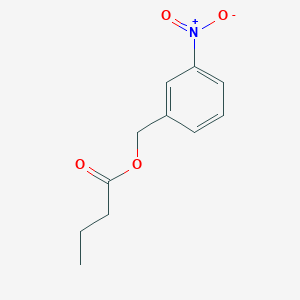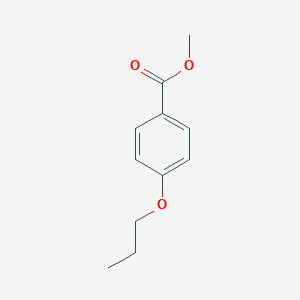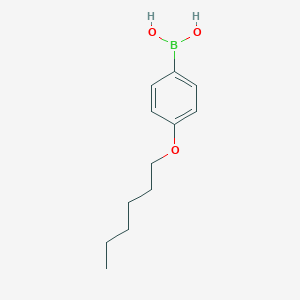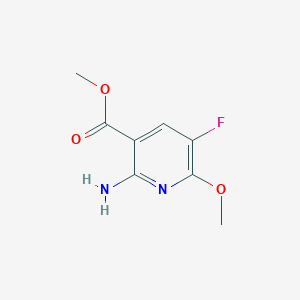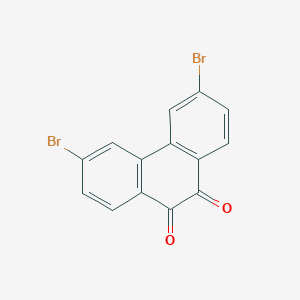
3,6-Dibromophenanthrene-9,10-dione
概要
説明
3,6-Dibromophenanthrene-9,10-dione, also known as 3,6-dibromo-phenanthrenequinone, is a chemical compound with the molecular formula C14H6Br2O2 . It has a molecular weight of 366 .
Molecular Structure Analysis
The molecular structure of 3,6-Dibromophenanthrene-9,10-dione consists of a phenanthrene core with two bromine atoms and two carbonyl groups . The exact mass of the molecule is 365.87141 g/mol .Physical And Chemical Properties Analysis
3,6-Dibromophenanthrene-9,10-dione is a solid at room temperature . It has a density of 1.911, a melting point of 291 °C, and a boiling point of 501°C at 760 mmHg . The compound also has a refractive index of 1.7 .科学的研究の応用
Hydrogen Separation
The Specific Scientific Field
This application falls under the field of Chemical Engineering and Materials Science .
Comprehensive and Detailed Summary of the Application
3,6-Dibromophenanthrene-9,10-dione is used in the synthesis of a polymer that combines the processability of plastics with the extreme rigidity of cross-linked organic networks . This polymer is used as a two-dimensional molecular sieving membrane for hydrogen separation .
Detailed Description of the Methods of Application or Experimental Procedures
The precursor 3,6,12,15-Tetra-bromotetrabenzo[a,c,h,j]phenazine (3-TBTBP, Mw 696) was synthesized by a condensation reaction . The polymer was prepared by a simple heating process . A patterned 3D CMT was prepared by melting a large amount of precursor crystals in a patterned mold followed by curing via polymerization .
Thorough Summary of the Results or Outcomes Obtained
When employed as a two-dimensional molecular sieving membrane for hydrogen separation, the membrane exhibits ultrahigh permeability with good selectivity for H2 over CO2, O2, N2, CH4, C3H6, and C3H8 . The combined processability, structural rigidity, and easy feasibility make this polymeric membrane promising for large-scale hydrogen separations of commercial and environmental relevance .
Heterojunction Photovoltaic Devices
The Specific Scientific Field
This application falls under the field of Materials Science and Engineering , specifically in the area of Energy and Electronics .
Comprehensive and Detailed Summary of the Application
3,6-Dibromo-phenanthrenequinone (DBPQ), which is another name for 3,6-Dibromophenanthrene-9,10-dione, is a functional material that can be used in heterojunction photovoltaic devices . These devices are a type of solar cell that convert sunlight into electricity.
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of 3,6-Dibromophenanthrene-9,10-dione are not detailed in the available literature. However, in general, the material would be incorporated into the active layer of a photovoltaic device, where it would contribute to the generation of an electric current when the device is exposed to sunlight.
Thorough Summary of the Results or Outcomes Obtained
The specific results or outcomes obtained from this application of 3,6-Dibromophenanthrene-9,10-dione are not detailed in the available literature. However, the use of this material in heterojunction photovoltaic devices suggests that it may enhance the efficiency of these devices in converting sunlight into electricity .
Organic Light-Emitting Diodes (OLEDs)
The Specific Scientific Field
This application falls under the field of Materials Science and Engineering , specifically in the area of Optoelectronics .
Comprehensive and Detailed Summary of the Application
3,6-Dibromophenanthrene-9,10-dione, also known as 3,6-Dibromo-phenanthrenequinone (DBPQ), is used as a functional material in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of 3,6-Dibromophenanthrene-9,10-dione are not detailed in the available literature. However, in general, the material would be incorporated into the active layer of an OLED, where it would contribute to the generation of light when the device is exposed to an electric current.
Thorough Summary of the Results or Outcomes Obtained
The specific results or outcomes obtained from this application of 3,6-Dibromophenanthrene-9,10-dione are not detailed in the available literature. However, the use of this material in OLEDs suggests that it may enhance the efficiency of these devices in converting electrical energy into light .
Safety And Hazards
特性
IUPAC Name |
3,6-dibromophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJBJRFPBMVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293137 | |
| Record name | 3,6-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromophenanthrene-9,10-dione | |
CAS RN |
53348-05-3 | |
| Record name | 3,6-Dibromo-9,10-phenanthrenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53348-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-phenanthrene-9,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

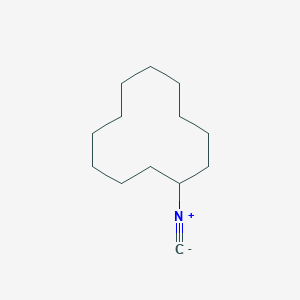
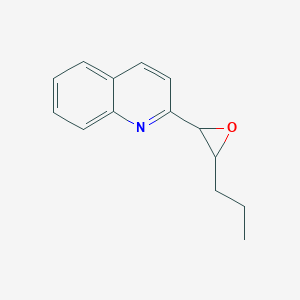
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)


